molecular formula C12H26N2 B15324628 n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine

n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine

Cat. No.: B15324628
M. Wt: 198.35 g/mol
InChI Key: OEMYVHREYLSEOQ-UHFFFAOYSA-N
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Description

n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method involves the reductive amination of 3-(piperidin-3-yl)propan-1-amine with isopropyl and methyl groups under hydrogenation conditions . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)piperidine: A similar compound with a primary amine group instead of the isopropyl and methyl groups.

    1-(3-Aminopropyl)-4-methylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups on the nitrogen atom enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-methyl-3-piperidin-3-yl-N-propan-2-ylpropan-1-amine

InChI

InChI=1S/C12H26N2/c1-11(2)14(3)9-5-7-12-6-4-8-13-10-12/h11-13H,4-10H2,1-3H3

InChI Key

OEMYVHREYLSEOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCC1CCCNC1

Origin of Product

United States

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